molecular formula C10H11NO2 B115982 (S)-(+)-Methyl indoline-2-carboxylate CAS No. 141410-06-2

(S)-(+)-Methyl indoline-2-carboxylate

Cat. No. B115982
M. Wt: 177.2 g/mol
InChI Key: URORFKDEPJFPOV-VIFPVBQESA-N
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Description

“(S)-(+)-Methyl indoline-2-carboxylate” is a chemical compound with the empirical formula C10H11NO2 and a molecular weight of 177.20 . It is also known by the synonyms “(S)-2,3-Dihydro-1H-indole-2-carboxylic acid methyl ester” and "(S)-Indoline-2-carboxylic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “(S)-(+)-Methyl indoline-2-carboxylate” can be represented by the SMILES string COC(=O)[C@@H]1Cc2ccccc2N1 . This indicates that the molecule contains a methyl ester group attached to an indoline ring.


Physical And Chemical Properties Analysis

“(S)-(+)-Methyl indoline-2-carboxylate” is a crystalline solid with an assay of ≥97.0% (HPLC) . Its optical activity is [α]/D 31.0±1.5°, c = 1 in chloroform .

Scientific Research Applications

Conformational Properties and Design of Secondary Structures

(S)-indoline-2-carboxylic acid derivatives, including (S)-(+)-Methyl indoline-2-carboxylate, exhibit unique conformational properties. A study by Pollastrini et al. (2021) highlighted the potential of these compounds as mimetics of proline and phenylalanine. Their tendency towards the cis amide isomer in polar solvents contrasts with proline's preference for the trans isomer. This makes them suitable for designing different secondary structures and new materials (Pollastrini et al., 2021).

Synthesis of Nitroindole-2-carboxylates

Lavrenov et al. (2002) described the transformation of indoline-2-carboxylic acid into nitroindoline-2-carboxylic acid derivatives. These compounds have applications in various synthetic processes (Lavrenov et al., 2002).

Role in Angiotensin Converting Enzyme Inhibition

Although slightly diverging from the exact compound , related derivatives, such as 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, have been studied for their ability to inhibit angiotensin converting enzyme, indicating potential medicinal applications (Kim et al., 1983).

Synthesis of Chiral Indoline Derivatives

Ning et al. (2012) reported on the synthesis of chiral indoline derivatives from (S)-indoline-2-carboxylic acid, highlighting its role in the creation of complex organic compounds (Ning et al., 2012).

Applications in Total Synthesis of Indoline Alkaloids

Zhang et al. (2011) discussed the role of indoline derivatives in the total synthesis of indoline alkaloids, a class of natural products with significant biological activities. The cyclopropanation strategy used in these syntheses demonstrates the compound's versatility in organic synthesis (Zhang et al., 2011).

Lipase-Mediated Kinetic Resolution Reactions

Alatorre-Santamaría et al. (2010) investigated the behavior of cyclic α- and β-amino esters, including methyl indoline-2-carboxylate, in lipase-mediated kinetic resolution reactions, an essential process in chiral chemistry (Alatorre-Santamaría et al., 2010).

Conformational Preferences in Proline Analogs

Warren et al. (2010) explored the intrinsic conformational preferences of indoline-2-carboxylic acid derivatives as proline analogs, which can impact the development of new pharmaceuticals (Warren et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 . It has hazard statements H302 - H400, indicating that it is harmful if swallowed and very toxic to aquatic life . The precautionary statements are P273 - P301 + P312 + P330, suggesting that it should not be released into the environment and that if swallowed, call a poison center or doctor if you feel unwell .

Future Directions

The future directions for “(S)-(+)-Methyl indoline-2-carboxylate” and similar compounds lie in their potential applications in medicine and biology. The investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community . Their role in the treatment of various disorders and diseases presents a promising area for future research .

properties

IUPAC Name

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORFKDEPJFPOV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427246
Record name (S)-(+)-Methyl indoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Methyl indoline-2-carboxylate

CAS RN

141410-06-2
Record name (S)-(+)-Methyl indoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methylester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Magnesium turnings (6.449 g) are added to a suspension of ethyl indole-2-carboxylate (I, Aldrich, 25.083 g) in methanol (freshly opened, HPLC grade, 350 ml). The mixture is stirred at 24° for 10 minutes, then placed in an ice bath. After stirring for 15 minutes in the ice bath, there is much gas evolution and the temperature rises to 35° but then subsides to 0° within one hour. After stirring for another two hours at 0°, cold hydrochloric acid (3N, 250 ml) is added slowly. The mixture turns to a gel. The gel is then treated with ammonium hydroxide (3N, 250 ml). Upon adding methylene chloride to the gel, it forms an inseparable suspension. The crude mixture is made acidic (pH 1) with aqueous sodium bisulfate (10%) then made alkaline (pH 8-9) with ammonium hydroxide (3N). This mixture is then extracted with methylene chloride. The combined organic layers are dried over magnesium sulfate and concentrated to provide a mixture of an oil with some solid. From this mixture an off white solid is obtained by washing the mixture with ethyl acetate/hexane (25/75). A small sample (620 mg) of the recovered oil is purified by passing it over a silica column (20.5×2.5 cm, 40-63 μ). The column is eluted with ethyl acetate/hexane (1/3, 11; 1/1, 0.51) collecting 25 ml fractions. The appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3, 300 MHz) 7.04, 6.71, 4.46, 4.37, 3.74 and 3.35 δ; CMR (CDCl3, 75.47 MHz) 33.69, 52.42, 59.81, 110.05, 119.48, 124.45, 126.63, 127.67, 150.03 and 174.62 δ; IR (CHCl3) 3480, 3390, 2970, 1730, 1605, 1480, 1460, 1430 and 1200 cm-1 ; MS (m/e) 177, 147, 129, 119, 118, 117, 91, 86, 84 and 49, exact mass calcd for C10H11NO2 (177.0790), found 177.0789; TLC (ethyl acetate/hexane, 1/1) Rf =0.55 (UV).
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Synthesis routes and methods II

Procedure details

Magnesium turnings (3.60 g) are added to a mixture of ethyl indole-2-carboxylate (I, Aldrich Chemical, 13.963 g) in methanol (200 ml). After evolution of gas has started, the mixture is placed in an ice bath and the temperature kept below 45°. After 4.5 hours all of the magnesium is used up and the temperature is 7°. At this time the mixture is added to ice cold hydrochloric acid (3N, 120 ml). The acidic mixture is then made alkaline (pH 10) with ammonium hydroxide (3N). The mixture is then extracted with methylene chloride (3 x). The combined organic layers are dried over magnesium sulfate and concentrated to give the title compound.
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Synthesis routes and methods III

Procedure details

Racemic indoline-2-carboxylic acid, as a starting material of Reaction Scheme 1, is dissolved in methanol and then the reaction is conducted under the slow addition of thionyl chloride to obtain racemic indoline-2-carboxylic acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Methyl indoline-2-carboxylate
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Citations

For This Compound
6
Citations
Y Zhang, J Chen, C Chen, S Wu - Catalysts, 2019 - mdpi.com
The strain screened from sludge can selectively hydrolyze (S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid. It was identified as the Bacillus aryabhattai strain …
Number of citations: 6 www.mdpi.com
H Zhang, Z Cheng, L Wei, X Yu, Z Wang, Y Zhang - Bioorganic Chemistry, 2022 - Elsevier
A gene encoding an esterase from Bacillus aryabhattai (BaCE) was identified, synthesized and efficiently expressed in the Escherichia coli system. A semi-rational protein engineering …
Number of citations: 1 www.sciencedirect.com
A Jacquin-Labarre, S Coufourier, R Tamion… - …, 2020 - ACS Publications
The deprotonative intramolecular-amination reaction of phenylalanine-derived palladacycles has been investigated to highlight a facile carbonate-assisted N–H activation before the C–…
Number of citations: 4 pubs.acs.org
JC Xu, YZ Yin, ZY Han - Organic Letters, 2021 - ACS Publications
A chiral anion-mediated asymmetric Heck/Tsuji–Trost reaction of aryl iodides and 1,3-dienes is presented. Chiral indoline derivatives could be afforded with remarkably higher yields …
Number of citations: 10 pubs.acs.org
C Yu - 2016 - digitalrepository.unm.edu
Abstract Development of efficient organocatalytic reactions for the facile assembly of synthetically and medicinally useful molecules is an important task in modern organic synthesis. …
Number of citations: 3 digitalrepository.unm.edu
N Zou, A Han - Contemporary Accounts in Drug Discovery and …, 2022 - Wiley Online Library
Pyrrolobenzodiazepines (PBDs) are potent antitumor agents, which covalently alkylate a guanine nucleotide base of a tumor's DNA and interferes with the DNA replication process. …
Number of citations: 1 onlinelibrary.wiley.com

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